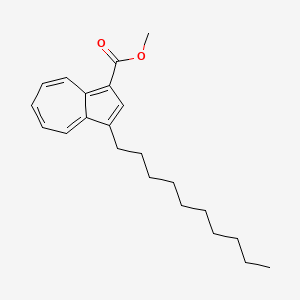
Methyl 3-decylazulene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-decylazulene-1-carboxylate is an organic compound belonging to the azulene family Azulenes are known for their deep blue color and unique aromatic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-decylazulene-1-carboxylate typically involves the esterification of 3-decylazulene-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-decylazulene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The azulene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-decylazulene-1-carboxylic acid or 3-decylazulene-1-ketone.
Reduction: Formation of 3-decylazulene-1-methanol.
Substitution: Formation of halogenated or nitrated azulene derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-decylazulene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex azulene derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant blue color.
Mecanismo De Acción
The mechanism of action of Methyl 3-decylazulene-1-carboxylate involves its interaction with various molecular targets. The azulene ring structure allows it to interact with biological membranes and proteins, potentially disrupting their function. The ester group can undergo hydrolysis, releasing the active azulene moiety, which can then exert its effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-methylazulene-1-carboxylate
- Methyl 3-ethylazulene-1-carboxylate
- Methyl 3-propylazulene-1-carboxylate
Uniqueness
Methyl 3-decylazulene-1-carboxylate is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
919299-81-3 |
|---|---|
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
methyl 3-decylazulene-1-carboxylate |
InChI |
InChI=1S/C22H30O2/c1-3-4-5-6-7-8-9-11-14-18-17-21(22(23)24-2)20-16-13-10-12-15-19(18)20/h10,12-13,15-17H,3-9,11,14H2,1-2H3 |
Clave InChI |
LGHGQKDGNIHNIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC(=C2C1=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


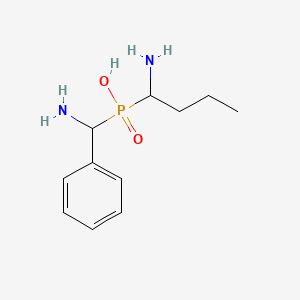
![4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol](/img/structure/B12625266.png)
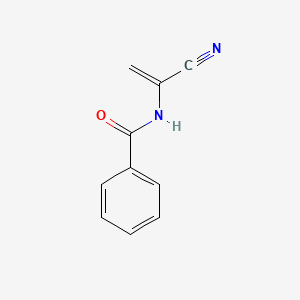
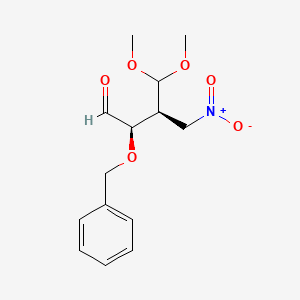
![4-[8-Chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625282.png)
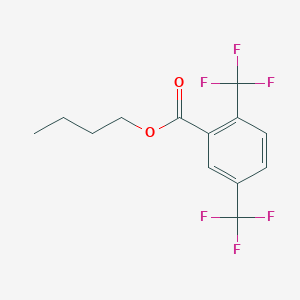
![3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12625288.png)
![3-butyl-3,9-diazaspiro[5.5]undecane;hydrochloride](/img/structure/B12625296.png)
![1,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12625309.png)


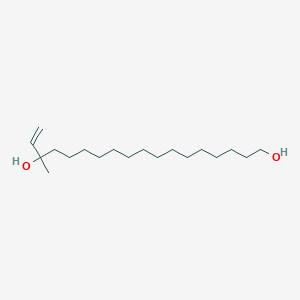
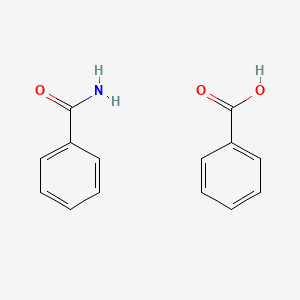
![3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12625355.png)
